Supramolecular Architecture Divergence: 4amp vs. 3amp in Metal-Organic Framework Assembly
When reacted with CoCl2, CoBr2, or HgI2 under identical synthetic conditions, 4-(aminomethyl)pyridine (4amp) exclusively forms one-dimensional coordination polymers of formula [M(L)(X)2]∞, whereas the 3-substituted isomer (3amp) predominantly yields metallocyclic species with composition [M2(L)2(X)4]n (n = 1 or 2). Only one combination (3amp with CoCl2) produced a polymer with 3amp [1]. The 4amp-derived polymers feature tetrahedral metal coordination geometry and exhibit distinct solid-state fluorescence properties compared to the 3amp metallocycles [2].
| Evidence Dimension | Coordination polymer formation propensity with metal halides |
|---|---|
| Target Compound Data | 4amp forms 1D coordination polymers with CoCl2, CoBr2, HgI2 (3 out of 3 metal halide combinations tested produced polymers) |
| Comparator Or Baseline | 3amp forms 1D coordination polymers only with CoCl2; HgBr2, CoBr2, and HgI2 produce metallocycles (1 out of 4 combinations produced polymers) |
| Quantified Difference | Polymer formation in 100% of 4amp combinations vs. 25% of 3amp combinations under comparable conditions |
| Conditions | Reactions of CoX2 or HgX2 (X = Cl−, Br−, I−) with ditopic ligands 3amp or 4amp; single-crystal X-ray diffraction |
Why This Matters
Procurement of the incorrect isomer will yield fundamentally different solid-state materials with divergent pore architectures and photophysical properties, invalidating experimental reproducibility in coordination chemistry and MOF synthesis.
- [1] Beebeejaun-Boodoo, B.M.P.; Rademeyer, M. (2020). Coordination polymers and metallocycles of metal halides with n-(aminomethyl)pyridine, n = 3 or 4: Structures and solid-state fluorescence. Polyhedron, 180, 114364. View Source
- [2] Beebeejaun-Boodoo, B.M.P.; Rademeyer, M. (2020). Coordination polymers and metallocycles of metal halides with n-(aminomethyl)pyridine, n = 3 or 4: Structures and solid-state fluorescence. Polyhedron, 180, 114364. Abstract. View Source
